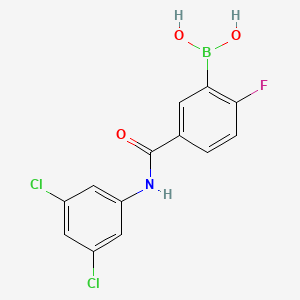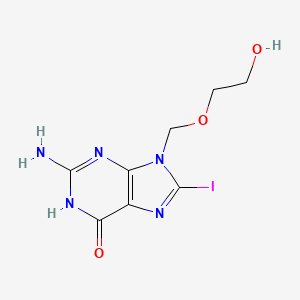
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one typically involves multiple steps. One common method starts with the iodination of a purine derivative, followed by the introduction of the 2-hydroxyethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research has focused on its potential use as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-9-((2-hydroxyethoxy)methyl)-9H-purin-6-olate
- 2-amino-9-((2-hydroxyethoxy)methyl)-6-oxo-2,3,6,7-tetrahydro-1H-purin-9-ium
Uniqueness
Compared to similar compounds, 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as targeted drug delivery or selective inhibition of enzymes.
Propiedades
Número CAS |
91897-99-3 |
|---|---|
Fórmula molecular |
C8H10IN5O3 |
Peso molecular |
351.10 g/mol |
Nombre IUPAC |
2-amino-9-(2-hydroxyethoxymethyl)-8-iodo-1H-purin-6-one |
InChI |
InChI=1S/C8H10IN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
Clave InChI |
KICMXNZROXZOFZ-UHFFFAOYSA-N |
SMILES canónico |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


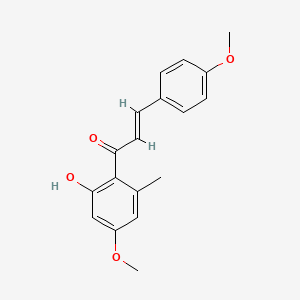

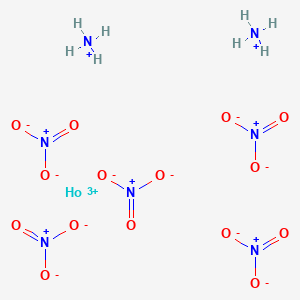
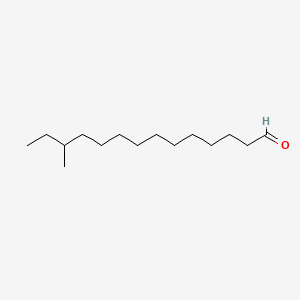
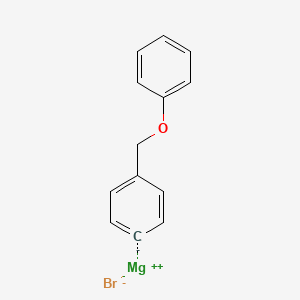
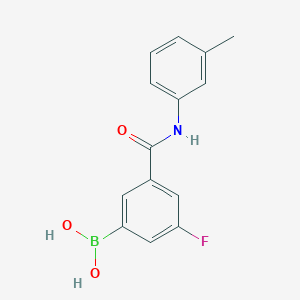
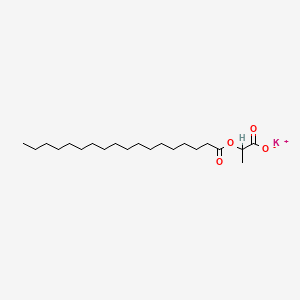
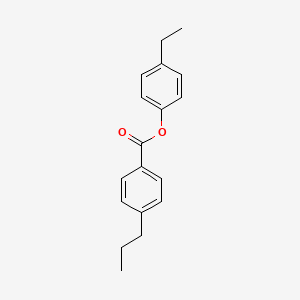
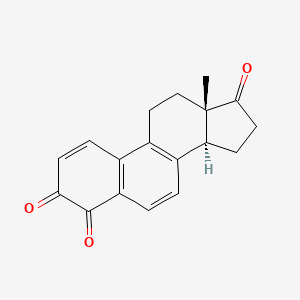
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)

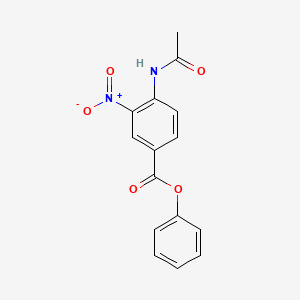
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
